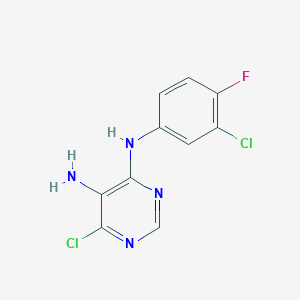

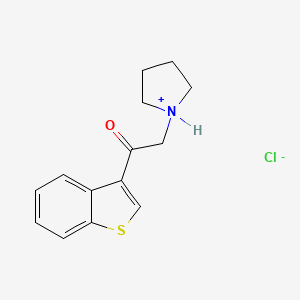

![molecular formula C57H38N4 B13776178 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

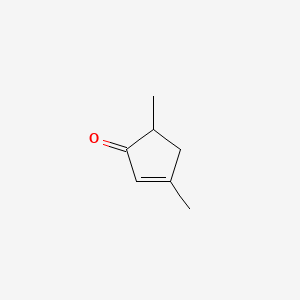

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Métodos De Preparación

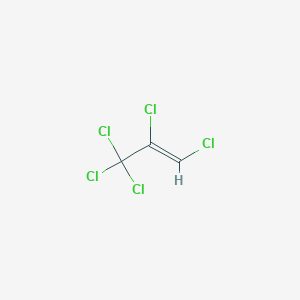

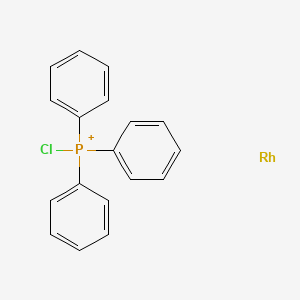

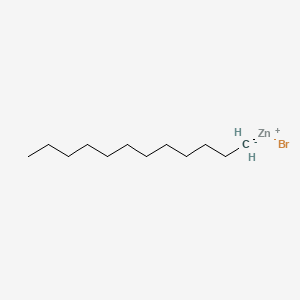

The synthesis of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole typically involves the following steps:

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole has a wide range of applications in scientific research, including:

Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter material in OLEDs due to its high thermal stability and efficient electroluminescence properties.

Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as a donor material to enhance the efficiency of light absorption and charge transport.

Biological Applications: Research is being conducted to explore its potential use in biological imaging and as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole involves its interaction with molecular targets and pathways, including:

Electron Transport: The compound facilitates electron transport in optoelectronic devices by acting as an electron donor or acceptor.

Energy Transfer: It participates in energy transfer processes, which are crucial for the functioning of OLEDs and photovoltaic cells.

Photophysical Interactions: The compound exhibits unique photophysical interactions, such as thermally activated delayed fluorescence (TADF), which enhance its performance in optoelectronic applications.

Comparación Con Compuestos Similares

When compared to similar compounds, 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole stands out due to its unique structural and photophysical properties. Some similar compounds include:

9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: This compound shares a similar triazine and carbazole framework but differs in its substitution pattern.

3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another related compound with a different substitution pattern on the carbazole moiety.

9,9′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): This compound features a bis-carbazole structure with a triazine core.

These compounds exhibit varying degrees of thermal stability, photophysical properties, and electronic characteristics, making this compound a unique and valuable material for various applications.

Propiedades

Fórmula molecular |

C57H38N4 |

|---|---|

Peso molecular |

778.9 g/mol |

Nombre IUPAC |

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole |

InChI |

InChI=1S/C57H38N4/c1-7-19-39(20-8-1)45-31-33-52-50(35-45)51-36-46(40-21-9-2-10-22-40)32-34-53(51)61(52)54-48(41-23-11-3-12-24-41)37-47(38-49(54)42-25-13-4-14-26-42)57-59-55(43-27-15-5-16-28-43)58-56(60-57)44-29-17-6-18-30-44/h1-38H |

Clave InChI |

MTSZLTRICWZBQA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6C7=CC=CC=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.